molecular formula C7H11Cl3N2 B2589230 (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride CAS No. 1909336-63-5

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2589230
CAS No.: 1909336-63-5
M. Wt: 229.53
InChI Key: DKVCRFVPBZGIHX-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride typically involves the chlorination of 6-methylpyridin-4-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-aminomethylpyridine hydrochloride
  • 6-Methylpyridin-4-ylmethanamine hydrochloride
  • 2-Chloro-6-methylpyridine

Uniqueness

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required .

Properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)3-7(8)10-5;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVCRFVPBZGIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-63-5
Record name (2-chloro-6-methylpyridin-4-yl)methanamine dihydrochloride
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